molecular formula C3H3NOS B114839 Thiazole N-oxide CAS No. 141305-44-4

Thiazole N-oxide

Cat. No.: B114839
CAS No.: 141305-44-4
M. Wt: 101.13 g/mol
InChI Key: GOAOVHAQURCJSU-UHFFFAOYSA-N
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Description

Thiazole N-oxide is a heterocyclic organic compound that contains a five-membered ring with both sulfur and nitrogen atoms. The N-oxide functional group is attached to the nitrogen atom in the thiazole ring, which significantly alters its chemical properties compared to the parent thiazole compound. This compound is known for its unique reactivity and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole N-oxide can be synthesized through several methods. One common approach involves the oxidation of thiazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of oxidizing agents to a thiazole solution, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Thiazole N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can revert it back to thiazole.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazole.

    Substitution: Halogenated thiazoles, nitrothiazoles.

Scientific Research Applications

Thiazole N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of thiazole N-oxide involves its ability to interact with various molecular targets. The N-oxide functional group can participate in redox reactions, influencing the activity of enzymes and other proteins. This compound can also form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.

Comparison with Similar Compounds

    Thiazole: The parent compound without the N-oxide group.

    Oxazole: A similar heterocyclic compound with an oxygen atom instead of sulfur.

    Imidazole: Another five-membered ring compound with two nitrogen atoms.

Uniqueness: Thiazole N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that are not achievable with its analogs.

Properties

IUPAC Name

3-oxido-1,3-thiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAOVHAQURCJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569692
Record name 3-Oxo-1,3lambda~5~-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141305-44-4
Record name 3-Oxo-1,3lambda~5~-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazole N-oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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